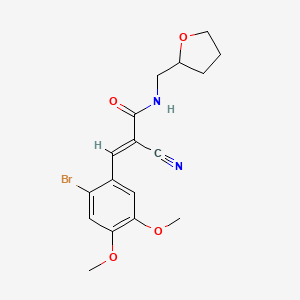![molecular formula C16H10ClN3S B5378356 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378356.png)
3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a pyrazolopyrimidine derivative that has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine has a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also has anti-inflammatory effects and can reduce the production of inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential to target multiple diseases. This compound has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a versatile compound for research. However, one limitation of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine. One area of interest is the development of new drug candidates based on this compound. Researchers are also interested in exploring the potential of this compound in treating neurological disorders. Additionally, there is a need for further studies to understand the mechanism of action of this compound and its potential applications in other areas of research.
In conclusion, 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a promising compound for drug development with potential applications in various areas of research. Its anticancer, anti-inflammatory, and antiviral properties make it a versatile compound for scientific studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating neurological disorders and other diseases.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3-chlorophenyl hydrazine with 3-thienyl-2-propyn-1-ol in the presence of a base. This reaction results in the formation of 3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine. The purity of the compound can be improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c17-13-3-1-2-11(8-13)14-9-19-20-15(4-6-18-16(14)20)12-5-7-21-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOAJYPFMKAMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3N=CC=C(N3N=C2)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)

![2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)
![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)

![3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5378361.png)